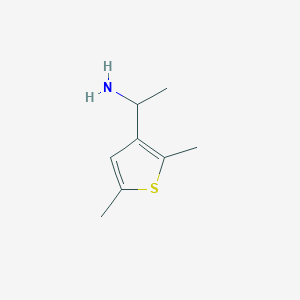

1-(2,5-Dimethylthien-3-yl)ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,5-Dimethylthien-3-yl)ethanamine, commonly referred to as DMEA, is a thienyl derivative of ethanamine. It is a colorless, volatile liquid that is soluble in most organic solvents. DMEA is an important chemical compound that is used in the synthesis of various pharmaceuticals, agrochemicals, and other industrial products. DMEA has a wide range of biological activities and is used in many research applications.

Aplicaciones Científicas De Investigación

Photochromic Optical Memory

The compound is used in the development of photochromic optical memory devices . It undergoes reversible photocyclization and ring opening reactions upon alternate irradiation with UV and visible light . This property is utilized in creating memory devices that can be rewritten using light .

Non-Destructive IR Read-Out

The closed-ring isomer of the compound shows a strong IR absorption band, which is not observed for the open-ring isomer . This difference in IR absorption is used for non-destructive read-out of photochromic recording .

High Contrast Ratio of IR Image

The compound exhibits a higher contrast ratio of IR image between open-and closed-ring isomer compared with previously reported compounds . This property makes it an excellent candidate for photon-mode re-writable memory devices .

Gas Therapy

The compound has been used in the development of nanocomposites for gas therapy . It can rapidly generate SO2 gas to induce cell death by reverting to the open-ring isomer upon UV irradiation .

Photochromism

The compound can undergo photochromism, a reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation . This property is useful in various applications including optical data storage and molecular devices .

Proteomics Research

The compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

Propiedades

IUPAC Name |

1-(2,5-dimethylthiophen-3-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS/c1-5-4-8(6(2)9)7(3)10-5/h4,6H,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCVVALGYYCPMEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394296 |

Source

|

| Record name | 1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-Dimethylthien-3-yl)ethanamine | |

CAS RN |

120350-37-0 |

Source

|

| Record name | 1-(2,5-Dimethylthiophen-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.